molecular formula C11H21NO B14208771 N-undec-5-en-2-ylidenehydroxylamine CAS No. 845622-00-6

N-undec-5-en-2-ylidenehydroxylamine

Cat. No.: B14208771
CAS No.: 845622-00-6
M. Wt: 183.29 g/mol
InChI Key: RVHFPSBDEUHRAF-UHFFFAOYSA-N
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Description

N-undec-5-en-2-ylidenehydroxylamine: is a chemical compound with the molecular formula C11H21NO It is characterized by the presence of a hydroxylamine functional group attached to an undecene chain

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of N-undec-5-en-2-ylidenehydroxylamine typically involves the reaction of undec-5-en-2-one with hydroxylamine hydrochloride under basic conditions. The reaction is carried out in an organic solvent such as ethanol or methanol, and a base like sodium hydroxide or potassium carbonate is used to facilitate the reaction. The reaction mixture is usually heated to reflux for several hours to ensure complete conversion of the starting materials to the desired product .

Industrial Production Methods: While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions, such as temperature, solvent, and reaction time, to maximize yield and purity. Additionally, purification techniques like distillation or recrystallization would be employed to obtain the compound in its pure form.

Chemical Reactions Analysis

Types of Reactions: N-undec-5-en-2-ylidenehydroxylamine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oximes or nitroso compounds.

    Reduction: Reduction reactions can convert the hydroxylamine group to an amine.

    Substitution: The hydroxylamine group can participate in nucleophilic substitution reactions, leading to the formation of various derivatives.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

    Substitution: Nucleophiles like alkyl halides or acyl chlorides can be used in substitution reactions.

Major Products Formed:

    Oxidation: Oximes or nitroso compounds.

    Reduction: Amines.

    Substitution: Various substituted hydroxylamine derivatives.

Scientific Research Applications

N-undec-5-en-2-ylidenehydroxylamine has several applications in scientific research, including

Properties

CAS No.

845622-00-6

Molecular Formula

C11H21NO

Molecular Weight

183.29 g/mol

IUPAC Name

N-undec-5-en-2-ylidenehydroxylamine

InChI

InChI=1S/C11H21NO/c1-3-4-5-6-7-8-9-10-11(2)12-13/h7-8,13H,3-6,9-10H2,1-2H3

InChI Key

RVHFPSBDEUHRAF-UHFFFAOYSA-N

Canonical SMILES

CCCCCC=CCCC(=NO)C

Origin of Product

United States

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